methyl 4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]benzoate is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are a group of alkaloids known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]benzoate typically involves multiple steps. One common method starts with the preparation of 1-methyl-1,2,3,4-tetrahydro-beta-carboline, which is then reacted with 4-aminobenzoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The conditions vary depending on the desired reaction, with temperature, pressure, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or other cellular components to exert its effects. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydro-beta-carboline: A closely related compound with similar structural features.
Harmine: Another beta-carboline alkaloid known for its psychoactive properties.
Tetrahydroharman: A compound with similar biological activities and chemical properties
Uniqueness
Methyl 4-[(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)amino]benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H19N3O3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)benzoate |
InChI |
InChI=1S/C20H19N3O3/c1-26-19(24)13-6-8-14(9-7-13)21-20(25)23-11-10-16-15-4-2-3-5-17(15)22-18(16)12-23/h2-9,22H,10-12H2,1H3,(H,21,25) |
InChI Key |
KDSDXIUXRSETOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2)NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.